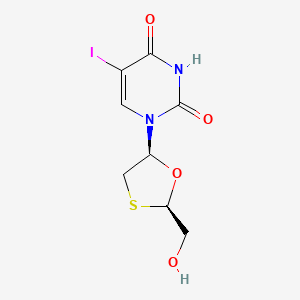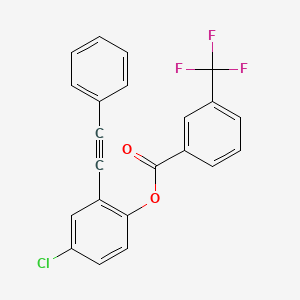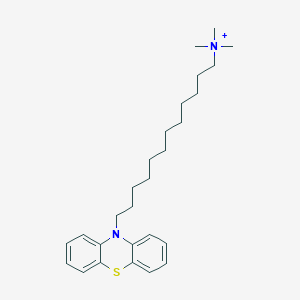
2-Methylpentapentacontahectane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpentapentacontahectane is a complex organic compound with the molecular formula C156H314 . It is a large hydrocarbon molecule, characterized by its extensive carbon chain and the presence of a methyl group attached to the second carbon atom in the chain. This compound is part of the alkane family, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms.
Preparation Methods
The synthesis of 2-Methylpentapentacontahectane involves intricate organic reactions due to its large molecular structure. The preparation methods typically include:
Synthetic Routes: The synthesis can be achieved through a series of controlled polymerization reactions, where smaller hydrocarbon units are sequentially added to build the long carbon chain. Catalysts such as are often employed to facilitate the polymerization process.
Reaction Conditions: The reactions are generally carried out under high-pressure and high-temperature conditions to ensure the proper formation of the long carbon chain. Solvents like or may be used to dissolve the reactants and control the reaction environment.
Industrial Production Methods: Industrially, the production of such large hydrocarbons may involve advanced techniques like and of petroleum products to isolate and combine the necessary hydrocarbon fragments.
Chemical Reactions Analysis
2-Methylpentapentacontahectane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: This compound can undergo combustion in the presence of oxygen to produce carbon dioxide and water. Controlled oxidation can yield various oxygenated products like and .
Reduction: Although alkanes are generally resistant to reduction, under specific conditions, they can be hydrogenated to form shorter hydrocarbons.
Substitution: Halogenation is a common substitution reaction for alkanes, where halogens like chlorine or bromine replace hydrogen atoms in the presence of UV light or heat.
Common Reagents and Conditions: Reagents such as or for halogenation, and for oxidation, are commonly used. Conditions often involve elevated temperatures and the presence of catalysts or initiators.
Major Products: The major products formed from these reactions include , , , and .
Scientific Research Applications
2-Methylpentapentacontahectane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of large hydrocarbons and their interactions with various catalysts and reagents.
Biology: Its large molecular structure makes it useful in studying the effects of long-chain hydrocarbons on biological membranes and cellular processes.
Medicine: Research into its potential as a drug delivery vehicle is ongoing, given its ability to encapsulate smaller molecules within its structure.
Industry: It is used in the production of synthetic lubricants and as a reference standard in the analysis of complex hydrocarbon mixtures.
Mechanism of Action
The mechanism by which 2-Methylpentapentacontahectane exerts its effects is primarily through its physical and chemical properties:
Molecular Targets and Pathways: In biological systems, it interacts with cell membranes, potentially altering membrane fluidity and permeability. In chemical reactions, it acts as a substrate for various catalytic processes, facilitating the formation of desired products.
Pathways Involved: The pathways include with lipid bilayers in biological systems and in chemical reactions involving polymerization and substitution.
Comparison with Similar Compounds
2-Methylpentapentacontahectane can be compared with other long-chain alkanes:
Similar Compounds: Compounds like and are similar in structure but differ in the length of their carbon chains.
Uniqueness: The presence of the methyl group at the second carbon position in this compound distinguishes it from other straight-chain alkanes, potentially altering its physical properties and reactivity.
Properties
CAS No. |
179268-63-4 |
|---|---|
Molecular Formula |
C156H314 |
Molecular Weight |
2190.2 g/mol |
IUPAC Name |
2-methylpentapentacontahectane |
InChI |
InChI=1S/C156H314/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156(2)3/h156H,4-155H2,1-3H3 |
InChI Key |
PHJMYIZRWPMXJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Benzyloxy)-3-[2,4-bis(benzyloxy)phenyl]-4-methyl-2H-1-benzopyran-2-one](/img/structure/B12549920.png)
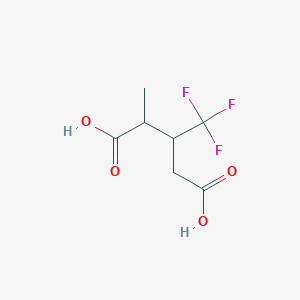
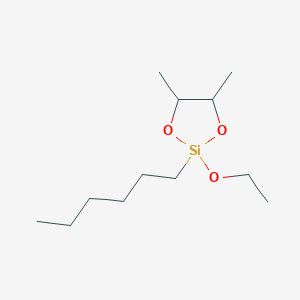
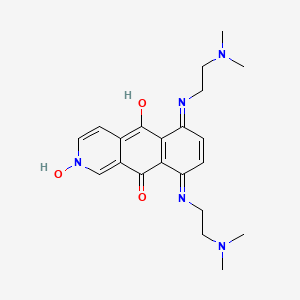
![(2-Chloroethyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B12549939.png)
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12549941.png)
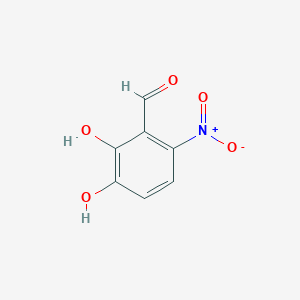
![2,4-Diamino-9-methoxy-10-methylpyrimido[4,5-b]quinolin-5(10H)-one](/img/structure/B12549960.png)
![5-[2-(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12549965.png)
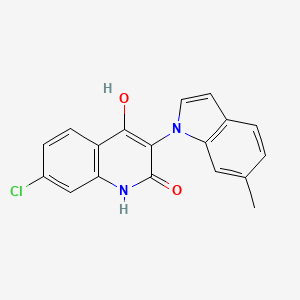
![Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-](/img/structure/B12549977.png)
